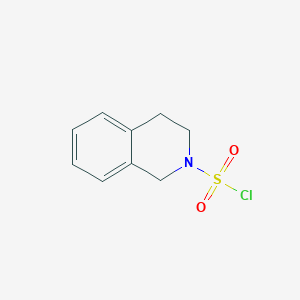

3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBQTBDTSDOYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588129 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195987-27-0 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride, identified by its CAS Number 195987-27-0 , is a pivotal chemical intermediate in the landscape of modern drug discovery.[1][2] Its rigid, bicyclic structure, combined with the reactive sulfonyl chloride moiety, renders it an invaluable building block for the synthesis of a diverse array of biologically active molecules. The dihydroisoquinoline core is a common motif in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, characterization, and significance in the development of novel therapeutics.

The strategic importance of this compound lies in its ability to serve as a scaffold for creating extensive libraries of sulfonamide derivatives. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] By coupling this compound with various amines, researchers can systematically explore the structure-activity relationships (SAR) of novel compounds, paving the way for the discovery of potent and selective drug candidates.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 195987-27-0 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂S | [2] |

| Molecular Weight | 231.69 g/mol | [2] |

| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | [1] |

| Purity | Typically ≥95% | [2] |

| Storage | Store at room temperature under an inert atmosphere (e.g., Argon) | [2] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 1,2,3,4-tetrahydroisoquinoline. This methodology involves an initial dehydrogenation to form the 3,4-dihydroisoquinoline intermediate, followed by a sulfonylation reaction.

Step 1: Dehydrogenation of 1,2,3,4-Tetrahydroisoquinoline

The selective dehydrogenation of 1,2,3,4-tetrahydroisoquinoline to its dihydro counterpart is a critical transformation. Various methods have been reported for this purpose, including photocatalytic and electrochemical approaches.[4][5] A practical and scalable method involves the use of elemental sulfur in a suitable solvent.[6]

Reaction Scheme:

Caption: Dehydrogenation of 1,2,3,4-tetrahydroisoquinoline to 3,4-dihydroisoquinoline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,3,4-tetrahydroisoquinoline (1 equivalent) and elemental sulfur (0.5 equivalents).

-

Solvent Addition: Add a suitable high-boiling solvent such as toluene to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the excess precipitated sulfur.

-

Extraction: The filtrate is then extracted with a dilute acid solution (e.g., 5% HCl) to separate the basic product from the non-polar solvent.

-

Isolation: The aqueous layer is then basified with a suitable base (e.g., NaOH) to a pH of 10, and the product is extracted with an organic solvent like chloroform or dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,4-dihydroisoquinoline.

Mechanistic Insight: The dehydrogenation with elemental sulfur is believed to proceed through the formation of a transient 1-mercapto-1,2,3,4-tetrahydroisoquinoline intermediate, which then eliminates hydrogen sulfide to yield the more stable 3,4-dihydroisoquinoline.

Step 2: Sulfonylation of 3,4-Dihydroisoquinoline

The introduction of the sulfonyl chloride group is achieved by reacting the 3,4-dihydroisoquinoline intermediate with a suitable sulfonating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a base.

Reaction Scheme:

Caption: Sulfonylation of 3,4-dihydroisoquinoline to the final product.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 3,4-dihydroisoquinoline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonating Agent: Add a solution of sulfuryl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the cooled reaction mixture via the dropping funnel, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by the slow addition of cold water.

-

Extraction: Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Mechanistic Rationale: The triethylamine acts as a base to deprotonate the secondary amine of the 3,4-dihydroisoquinoline, forming a more nucleophilic species that readily attacks the electrophilic sulfur atom of sulfuryl chloride, leading to the formation of the sulfonyl chloride product and triethylammonium chloride as a byproduct.

Characterization and Spectroscopic Data

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific, publicly available, and fully assigned NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on the analysis of related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives.[7]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.0-8.0 ppm. The methylene protons of the dihydroisoquinoline ring will appear as multiplets in the aliphatic region, typically between 2.5 and 4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between 120 and 140 ppm. The aliphatic carbons of the heterocyclic ring will resonate at higher field.

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for confirming the presence of the sulfonyl chloride functional group.[8]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| S=O (asymmetric stretch) | 1370 - 1410 |

| S=O (symmetric stretch) | 1166 - 1204 |

| Aromatic C-H stretch | ~3030 |

| Aliphatic C-H stretch | 2850 - 2960 |

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the compound.[8]

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular formula C₉H₁₀ClNO₂S.

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives showing promise in various therapeutic areas.

-

Carbonic Anhydrase Inhibitors: Sulfonamide-containing compounds are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Derivatives of 3,4-dihydroisoquinoline sulfonamides have been investigated as potent and selective inhibitors of these enzymes.

-

Anticancer Agents: The dihydroquinolinone sulfonamide scaffold has been explored for the development of novel tubulin polymerization inhibitors with potential anticancer activity.[3]

-

Other Therapeutic Targets: The versatility of the this compound core allows for its incorporation into molecules targeting a wide range of other biological targets, making it a valuable starting point for lead optimization in various drug discovery programs.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. As a sulfonyl chloride, it is sensitive to moisture and can react with water to release hydrochloric acid. Therefore, it should be stored under anhydrous conditions.

Conclusion

This compound is a key intermediate with significant potential in the synthesis of novel, biologically active compounds. Its straightforward synthesis from readily available starting materials, combined with the versatility of the sulfonyl chloride group for derivatization, makes it an attractive tool for medicinal chemists. This in-depth technical guide provides the necessary information for researchers and drug development professionals to effectively utilize this valuable building block in their quest for new and improved therapeutics.

References

- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 903-908.

-

Wan, X., et al. (2020). Electrooxidative dehydrogenation of 1,2,3,4-tetrahydroisoquinolines. ResearchGate. Retrieved from [Link]

-

Yin, H., et al. (2022). Dehydrogenation of 1,2,3,4-tetrahydroisoquinoline with different photocatalysts. ResearchGate. Retrieved from [Link]

- Vedejs, E., et al. (2000). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 122(25), 5911-5923.

- International Journal of Scientific & Technology Research. (2020).

- Ma, J., et al. (2021). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 26(11), 3196.

- Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-152.

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

- Spray, C. R. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series.

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

- Tosi, M. R., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(11), e202300905.

- Csizi, S., et al. (2014). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 19(7), 9449-9465.

- Schlemmer, D., et al. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 25(21), 5003.

- Berredjem, M., et al. (2007). 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(1), o432-o434.

-

AHH Chemical Co., Ltd. (n.d.). 3, 4-dihydroisoquinoline-2(1H)-sulfonyl chloride, min 95%. Retrieved from [Link]

- Bunce, R. A., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(8), 5345-5374.

- Trade Science Inc. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Organic Chemistry: An Indian Journal, 12(4).

Sources

- 1. This compound [synhet.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Scaffold in Medicinal Chemistry

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is a pivotal reagent and building block in modern synthetic and medicinal chemistry. Its unique structural architecture, combining a partially saturated isoquinoline core with a reactive sulfonyl chloride moiety, renders it an invaluable tool for the synthesis of a diverse array of biologically active molecules.[1] The tetrahydroisoquinoline framework is a common motif in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of pharmacological activities.[2][3] The incorporation of the sulfonyl chloride functional group provides a versatile handle for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, characteristic spectroscopic data, fundamental reactivity, and notable applications in the development of therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective utilization and quality control.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 195987-27-0 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂S | [4] |

| Molecular Weight | 231.70 g/mol | [4] |

| Appearance | Typically a white to off-white solid | General Knowledge |

Spectroscopic Data:

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, typically in the range of 7.0-7.5 ppm. The methylene protons of the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region (approximately 2.8-4.5 ppm). The exact chemical shifts and coupling patterns are influenced by the solvent and any substituents on the aromatic ring.[5][6]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The aromatic carbons will resonate in the downfield region (around 120-140 ppm), while the aliphatic carbons will appear upfield (approximately 25-55 ppm).[5][7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

S=O stretching: Strong, characteristic bands for the sulfonyl group are expected in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric).[8]

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments, appearing as M⁺ and M+2 peaks.[8]

Synthesis and Mechanistic Insights

The most common and practical approach for the synthesis of this compound involves the reaction of the corresponding secondary amine, 1,2,3,4-tetrahydroisoquinoline, with a suitable sulfonylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of sulfonyl chlorides from secondary amines.

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

Sulfuryl chloride (SO₂Cl₂) or Chlorosulfonic acid (ClSO₃H)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Sulfonylating Agent: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. Caution: The reaction is exothermic and releases HCl gas.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Causality and Mechanistic Rationale:

The synthesis proceeds via a nucleophilic attack of the secondary amine (1,2,3,4-tetrahydroisoquinoline) on the electrophilic sulfur atom of the sulfonylating agent (sulfuryl chloride). The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.

Caption: Synthesis of this compound.

Key Reactions and Synthetic Utility

The primary utility of this compound lies in its reactivity as an electrophile, enabling the formation of sulfonamides and related derivatives.

Sulfonamide Formation:

The reaction with primary or secondary amines is the most prominent transformation of this compound, yielding the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of numerous pharmaceutical agents.[9][10]

Caption: General scheme for sulfonamide synthesis.

Applications in Drug Discovery: Case Studies

The 3,4-dihydroisoquinoline-2(1H)-sulfonamide scaffold is a privileged structure in medicinal chemistry, with prominent examples in the development of enzyme inhibitors.

Carbonic Anhydrase Inhibitors:

Derivatives of 3,4-dihydroisoquinoline-2(1H)-sulfonamide have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[11] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors, making them attractive targets for cancer therapy. The sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme. The dihydroisoquinoline portion of the molecule can be modified to enhance potency and selectivity for specific CA isoforms.

Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors:

The 3,4-dihydroisoquinoline scaffold has also been incorporated into inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in gene regulation and is a promising target in oncology. While the direct use of the sulfonyl chloride in all reported PRMT5 inhibitors is not universal, the core structure is a key element in achieving high potency and selectivity.

Safety and Handling

As with all sulfonyl chlorides, this compound is a reactive and corrosive compound that requires careful handling.

Primary Hazards:

-

Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.[12][13]

-

Reactivity with Water: It reacts exothermically with water and moisture, producing corrosive hydrochloric acid and sulfonic acid.[12][13]

-

Inhalation Toxicity: Inhalation of dust or vapors can be harmful.[12]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14][15]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14]

-

Inert Atmosphere: Due to its moisture sensitivity, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: Spills and residual reagent should be quenched carefully with a suitable nucleophile, such as a solution of sodium bicarbonate or a secondary amine in an inert solvent.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined reactivity, and the biological significance of its derivatives make it a compound of considerable interest. A thorough understanding of its properties, handling, and synthetic applications, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

-

Jios, J. L., et al. (2005). Complete 1H and 13C NMR assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]

-

Vedejs, E., et al. (2010). Synthesis of Sulfonyl Chlorides. Organic Syntheses, 87, 1-13. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16769825, this compound. [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038. [Link]

- Google Patents.

-

Kuneš, J., et al. (2010). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 15(4), 2466-2479. [Link]

-

Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]

-

Spray, C. R. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath. [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

Das, B., et al. (2015). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 5(2), 85-102. [Link]

-

Wu, J., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(10), 1775-1777. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

- Google Patents. Method for preparing sulfonyl chloride in environment-friendly mode.

-

SpectraBase. 3,4-DIHYDROISOQUINOLINE-2-(1-H)-SULFONAMIDE. [Link]

-

Salerno, S., et al. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against iso. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1785-1793. [Link]

-

Al-Hiari, Y. M., et al. (2012). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 5(1). [Link]

-

Rinaldi Tosi, M., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(11), e202300905. [Link]

-

Bastias, M., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]

-

Gonzalez, J., et al. (2021). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 26(14), 4233. [Link]

Sources

- 1. This compound [synhet.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. ias.ac.in [ias.ac.in]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 10. cbijournal.com [cbijournal.com]

- 11. glpbio.cn [glpbio.cn]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride physical properties

An In-Depth Technical Guide to the Physical Properties of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride

Introduction: The Role of a Versatile Synthetic Intermediate

This compound is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its structure combines the privileged 3,4-dihydroisoquinoline scaffold with a reactive sulfonyl chloride moiety, making it a valuable intermediate for synthesizing a diverse range of complex molecules and potential therapeutic agents.[1][2] The physical properties of this compound are critical for its handling, storage, reaction setup, and purification, directly impacting its utility in a research and development setting. This guide provides a comprehensive overview of its core physical characteristics, analytical protocols, and safety considerations, designed for the practicing scientist.

Core Physical and Chemical Identifiers

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | [1] |

| CAS Number | 195987-27-0 | [1][3] |

| Molecular Formula | C₉H₁₀ClNO₂S | [3][4][5] |

| Molecular Weight | 231.70 g/mol | [6] |

| Physical Form | Solid | [7][8] |

| Purity | Typically ≥95% | [1][3][7] |

| LogP (Calculated) | 1.82 | [7] |

Note: Experimentally determined melting and boiling points are not consistently reported in publicly available literature, which is common for reactive intermediates synthesized on demand.[1]

Spectroscopic and Analytical Characterization

Characterization via spectroscopic methods is essential for confirming the identity and purity of this compound. Below are the expected spectral features based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (approx. 7.1-7.4 ppm): The four protons on the benzene ring will appear as a complex multiplet.

-

Methylene Protons (-CH₂-) adjacent to Nitrogen (approx. 4.5 ppm): The two protons of the CH₂ group at position 1 will likely appear as a singlet or a narrow multiplet.

-

Methylene Protons (-CH₂-) adjacent to Aromatic Ring (approx. 3.6 ppm): The two protons of the CH₂ group at position 4 are expected to be a triplet.

-

Methylene Protons (-CH₂-) at Position 3 (approx. 3.0 ppm): The two protons of the CH₂ group at position 3 are expected to be a triplet, coupled to the protons at position 4.

-

Rationale: The electron-withdrawing sulfonyl chloride group deshields the adjacent methylene protons, shifting them downfield. Anomalous line broadening can sometimes be observed in the NMR spectra of 3,4-dihydroisoquinolines, potentially due to slow conformational changes or trace impurities.[9]

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

-

Aromatic Carbons (approx. 125-135 ppm): Six distinct signals are expected for the aromatic carbons.

-

Methylene Carbons (approx. 28, 45, 48 ppm): Three signals corresponding to the aliphatic methylene groups at positions 3, 4, and 1 are anticipated. The carbons closer to the electronegative nitrogen and sulfonyl group will be further downfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups.

-

S=O Stretching (approx. 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹): Two strong, characteristic absorption bands are the hallmark of the sulfonyl chloride group, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.

-

C-H Stretching (Aromatic) (approx. 3000-3100 cm⁻¹): Weak to medium bands indicating the C-H bonds of the benzene ring.

-

C-H Stretching (Aliphatic) (approx. 2800-3000 cm⁻¹): Medium bands from the methylene groups in the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak at m/z 231.

-

Isotopic Pattern: A characteristic feature will be the M+2 peak at m/z 233 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).

-

Key Fragments: Common fragmentation pathways would involve the loss of SO₂Cl (m/z 99) or Cl (m/z 35), leading to significant fragment ions.

Experimental Workflows and Protocols

The following sections detail generalized yet robust protocols for the synthesis and characterization of sulfonyl chlorides, which are directly applicable to the target compound.

General Synthetic Workflow

The synthesis of a sulfonyl chloride often involves the chlorination of a suitable precursor, such as a thiol or a sulfonic acid. An alternative, relevant pathway is the reaction of a secondary amine (like 1,2,3,4-tetrahydroisoquinoline) with sulfuryl chloride.

Caption: General workflow for synthesizing the target sulfonyl chloride.

Protocol 1: Determination of Melting Point

The melting point provides a quick assessment of purity. A sharp melting range typically indicates high purity.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary tube, sealed at one end.

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

Causality: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.

-

Protocol 2: Spectroscopic Analysis

This protocol outlines the steps for acquiring the necessary spectroscopic data for structural confirmation.

-

NMR Sample Preparation:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

-

Transfer the solution to a clean, dry NMR tube.

-

-

IR Sample Preparation:

-

Prepare a thin film by dissolving a small amount of the solid in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain a mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Sources

- 1. This compound [synhet.com]

- 2. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. guidechem.com [guidechem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. You are being redirected... [hit2lead.com]

- 8. This compound [cymitquimica.com]

- 9. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Safe Handling and Application of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride

Introduction: The Utility and Latent Risks of a Versatile Synthetic Intermediate

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is a valuable reagent in modern medicinal chemistry and drug development. The dihydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and the appended sulfonyl chloride functional group provides a highly reactive handle for the synthesis of diverse sulfonamide derivatives. These derivatives have shown significant promise as potent inhibitors of various enzymes, including carbonic anhydrases and protein arginine methyltransferases (PRMT5), as well as modulators of targets like the STING protein, highlighting their relevance in oncology and immunology research.[1][2][3]

However, the very reactivity that makes this compound a powerful synthetic tool also imbues it with significant hazards. As with all sulfonyl chlorides, its handling demands a rigorous and informed approach to safety. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for the safe and effective use of this compound. It moves beyond a simple recitation of rules to explain the chemical principles underpinning the required safety protocols, ensuring a self-validating system of laboratory practice.

Section 1: Hazard Identification and Risk Profile

The primary hazards associated with this compound stem from the electrophilic nature of the sulfonyl chloride group. It is classified as a corrosive material that reacts violently with nucleophiles, most notably water.[4][5] This reactivity can lead to the rapid generation of corrosive and toxic byproducts.

Core Chemical Dangers:

-

Hydrolytic Instability: The compound reacts exothermically with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[4][6][7] This reaction is vigorous and results in the release of corrosive vapors.[5]

-

Corrosivity: Direct contact with the solid or its solutions will cause severe chemical burns to the skin, eyes, and respiratory tract.[8][9][10] Eye contact can lead to permanent damage.[10][11]

-

Toxicity: Inhalation of dust or vapors is harmful and can cause severe irritation to the mucous membranes and respiratory system, potentially leading to pulmonary edema, a medical emergency where fluid accumulates in the lungs.[4][8][12] Ingestion is also highly hazardous, causing burns to the mouth, throat, and stomach.[10]

The table below summarizes the key hazard information, synthesized from data on analogous sulfonyl chlorides.

| Hazard Category | Description | GHS Classification (Typical for Sulfonyl Chlorides) |

| Acute Toxicity, Inhalation | Fatal or toxic if inhaled. | Category 2 / 3 (H330/H331) |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[9][13] | Category 1A / 1B (H314) |

| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[9][11] | Category 1 (H318) |

| Corrosive to Metals | May be corrosive to metals, particularly in the presence of moisture.[9] | Category 1 (H290) |

| Specific Target Organ Toxicity | May cause respiratory irritation. | Category 3 (H335) |

Section 2: The Non-Negotiable Standard for Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and most critical barrier between the researcher and chemical exposure. The selection of PPE must be based on a thorough risk assessment of the planned procedure.[14][15]

-

Eye and Face Protection: Standard safety glasses are insufficient. Tightly sealed chemical splash goggles in combination with a full-face shield are mandatory to protect against splashes and fumes.[6][15][16]

-

Skin and Body Protection: A chemical-resistant lab coat is the minimum requirement. When handling larger quantities (>1 g) or during procedures with a higher risk of splashing, a chemical-resistant apron or impervious coveralls should be worn over the lab coat.[6][14] All footwear must be closed-toe and made of a non-porous material.[17]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating the skin. For extended operations, consider double-gloving.

-

Respiratory Protection: All manipulations of this compound, including weighing and reaction setup, must be performed within a certified chemical fume hood with adequate airflow.[12][16] In the event of a significant spill or ventilation failure, a full-face respirator with an acid gas cartridge is required for emergency response.[6][18]

Section 3: Protocols for Safe Storage and Handling

Proactive measures during storage and handling are essential to prevent accidents.

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Moisture Exclusion: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation from atmospheric moisture.[7][12]

-

Controlled Environment: Keep the container in a cool, dry, and well-ventilated area designated for corrosive materials.[6][19]

-

Segregation: Store away from incompatible materials, which include:

Handling Procedures

-

Ventilation: Always handle the compound in a chemical fume hood to control exposure to dust and corrosive vapors.[19]

-

Inert Conditions: When possible, conduct transfers and prepare solutions under an inert atmosphere to minimize hydrolysis.

-

Addition Technique: When adding the sulfonyl chloride to a reaction, do so slowly and in a controlled manner. For reactions that may be exothermic, use an ice bath to manage the temperature.

-

Avoid Contamination: Use clean, dry glassware and equipment. Never use water to clean up spills of the pure reagent.[8]

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

-

In Case of a Spill:

-

Evacuate all non-essential personnel from the immediate area.[8][20]

-

Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.

-

Wearing full PPE, cover the spill with a dry, non-combustible absorbent material such as dry sand, earth, or vermiculite.[6][20] NEVER use water or combustible materials like paper towels. [8]

-

Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[19]

-

The spill area can then be cautiously neutralized with a weak base like sodium carbonate or soda ash before a final wipe-down.[6][8]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][10][12]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][12]

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9]

-

Section 5: Reactivity, Mechanism, and a Validated Experimental Workflow

Understanding the chemical behavior of this compound is fundamental to its safe use. The sulfur atom in the sulfonyl chloride group is highly electron-deficient, making it an excellent electrophile for a wide range of nucleophiles.

Caption: General reactivity of a sulfonyl chloride with a nucleophile.

Representative Experimental Protocol: Synthesis of a Sulfonamide

This protocol outlines the reaction with a generic primary amine and emphasizes integrated safety procedures.

Objective: To synthesize an N-substituted sulfonamide from this compound and an amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Tertiary amine base (e.g., triethylamine or DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Preparation (in fume hood): Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

-

Reagent Addition: Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

-

In a separate, dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Controlled Reaction: Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes. A precipitate (triethylamine hydrochloride) may form.

-

Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting amine.

-

SAFE QUENCHING: This is the most critical safety step. Slowly pour the reaction mixture into a separate flask containing a vigorously stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate.[16] This will neutralize the excess sulfonyl chloride and the generated HCl. Be aware of potential gas evolution (CO₂).

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide product, which can be purified by column chromatography or recrystallization.

Caption: A self-validating workflow for handling sulfonyl chlorides.

Conclusion

This compound is an indispensable tool for the medicinal chemist, but its utility is matched by its inherent hazards. A safety-first mindset, grounded in a deep understanding of the compound's reactivity, is not merely a matter of compliance but a prerequisite for sound scientific practice. By adhering to the principles and protocols outlined in this guide—rigorous use of PPE, meticulous handling and storage procedures, and validated emergency and quenching plans—researchers can confidently and safely leverage the synthetic power of this important chemical intermediate.

References

- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.

- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.

- New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- New Jersey Department of Health. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY.

- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.

- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.

- S D FINE- CHEM LIMITED. (n.d.). sulphuryl chloride - Sdfine.

- TCI Chemicals. (2025, August 7). SAFETY DATA SHEET - D3553: 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.

- Santa Cruz Biotechnology. (n.d.).

- CAMEO Chemicals - NOAA. (n.d.). SULFURYL CHLORIDE.

- SynHet. (n.d.). This compound.

- Sigma-Aldrich. (2025, December 24).

- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines.

- Sigma-Aldrich. (2025, November 6).

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines.

- Fisher Scientific. (2014, February 11). SAFETY DATA SHEET - Quinoline-8-sulphonyl chloride.

- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.

- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

- Thermo Fisher Scientific. (2025, October 24).

- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- Google Patents. (n.d.).

- PubMed. (2025, July 1). Discovery of 3,4-dihydroisoquinoline-2(1H)

- PubMed. (2010, March 25). Identification of 3,4-Dihydroisoquinoline-2(1H)

- ResearchGate. (n.d.). Synthesis of 4‐sulfonylmethyl 3,4‐dihydroisoquinolin‐1‐ones.

- PMC - NIH. (n.d.). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity.

- PubMed. (n.d.). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)

Sources

- 1. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 5. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nj.gov [nj.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. actylislab.com [actylislab.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. pppmag.com [pppmag.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 18. hazmatschool.com [hazmatschool.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. nj.gov [nj.gov]

Navigating the Synthesis and Handling of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride: A Technical Safety and Application Guide

This guide provides an in-depth analysis of the material safety profile of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride, a key intermediate in contemporary pharmaceutical research and drug development.[1] Beyond a simple recitation of safety data, this document aims to equip researchers, scientists, and process chemists with the causal understanding behind the recommended handling protocols, emergency procedures, and storage requirements. By grounding these recommendations in the fundamental chemical reactivity of the sulfonyl chloride functional group and the dihydroisoquinoline scaffold, we can foster a proactive safety culture and ensure the integrity of experimental outcomes.

Chemical Identity and Core Properties

This compound is a heterocyclic building block utilized in synthetic organic chemistry.[2] Its molecular structure, comprising a dihydroisoquinoline core functionalized with a sulfonyl chloride group, dictates its reactivity and, consequently, its hazard profile.

| Property | Value | Source |

| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | [1] |

| CAS Number | 195987-27-0 | [1][2][3] |

| Molecular Formula | C₉H₁₀ClNO₂S | [2][3] |

| Molecular Weight | 231.69 g/mol | [2] |

| Purity | Typically ≥95% | [1][2] |

Hazard Identification and GHS Classification

The primary hazards associated with this compound stem from its reactivity, particularly its propensity to react with nucleophiles. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

-

GHS Symbol: GHS07[1]

This pictogram indicates that the substance may cause less serious health effects, such as skin and eye irritation or respiratory tract irritation.[4]

Hazard Statements:

It is crucial to understand that sulfonyl chlorides as a class of compounds are lachrymators and react violently with water.[5] This reactivity is the mechanistic basis for many of the observed hazards. Contact with moisture, including humidity in the air or on skin, can lead to the formation of hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and irritating.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with reactive intermediates like this compound. The following protocols are designed to mitigate the risks identified in the hazard assessment.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide exposure control.

-

Ventilation: All manipulations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors or dust.[4][6]

-

Eye Protection: Tightly fitting safety goggles are mandatory.[5] Given the severe irritation potential, a face shield is also strongly recommended.[5]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn and inspected before each use.[5][7] A lab coat or chemical-resistant apron is also required to prevent skin contact.[6]

-

Respiratory Protection: If vapors or aerosols are generated, a NIOSH (US) or EN 166 (EU) approved respirator is necessary.[5]

Storage and Incompatibility

The chemical stability of this compound is contingent on its storage environment.

-

Moisture Control: The compound is moisture-sensitive and must be stored in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen). This is because it can decompose in the presence of water, liberating toxic gases.[8]

-

Temperature: Store in a cool, dry, well-ventilated area.[9] Some suppliers recommend refrigeration.[8]

-

Incompatible Materials: Avoid contact with water, strong bases, alcohols, and oxidizing agents.[8][10] The reaction with water is particularly hazardous and can be violent.[5]

Emergency Procedures: A Self-Validating System

In the event of an accidental release or exposure, a rapid and informed response is critical. The following workflow is designed to guide personnel through the necessary steps.

Caption: Emergency response workflow for spills or exposure.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[4][5][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]

-

Skin Contact: Immediately remove all contaminated clothing.[5][6] Wash the affected area with plenty of soap and water.[4][5] It is critical to seek immediate medical consultation as sulfonyl chlorides can cause poorly healing wounds.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[4][5][6] Remove contact lenses if present and easy to do.[4][5] Immediate medical attention from an ophthalmologist is required.

-

Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Accidental Release and Fire-Fighting

-

Spill Response: For small spills, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5] Do not use water to flush the spill, as it will react violently.[5]

-

Fire-Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[6][10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling hazardous decomposition products.[5][6] Thermal decomposition can produce irritating and toxic gases such as hydrogen chloride, sulfur oxides, and carbon oxides.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not widely available.[11][12] Therefore, a precautionary approach based on the properties of similar sulfonyl chlorides is warranted.

-

Toxicological Profile: The primary toxicological concerns are acute irritation and corrosion to the skin, eyes, and respiratory tract.[4] The toxicological properties have not been fully investigated.[11][12] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[12]

-

Ecological Profile: The environmental impact has not been fully evaluated. However, due to its reactivity with water, spills can lead to localized pH changes, which may be harmful to aquatic life. Do not let the product enter drains or waterways.[5][13]

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations. It should be treated as hazardous waste and handled by a licensed professional waste disposal service.[5][12] Do not dispose of it with household waste.

References

- Guidechem. 3,4-dihydroisoquinoline-2(1H)

- SynHet. This compound.

- CDH Fine Chemical.

- AK Scientific, Inc. 3,4-dihydroisoquinoline-2(1H)

- Sigma-Aldrich.

- TCI Chemicals.

- Fisher Scientific.

- Merck Millipore.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Cole-Parmer.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- Fisher Scientific.

- Oakwood Chemical. This compound, min 95%, 1 gram.

- Fisher Scientific.

- PubChem. 3,4-Dihydroisoquinoline.

- Angene Chemical.

- King-Pharm. 195987-27-0 3,4-dihydroisoquinoline-2(1H)

- Fisher Scientific.

Sources

- 1. This compound [synhet.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 195987-27-0 this compound(SALTDATA: FREE) [chemsigma.com]

- 4. aksci.com [aksci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. angenechemical.com [angenechemical.com]

- 13. merckmillipore.com [merckmillipore.com]

basic reactivity of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride

An In-Depth Technical Guide to the Core Reactivity of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride

Introduction: A Versatile Scaffold in Modern Synthesis

This compound (CAS No: 195987-27-0) is a pivotal reagent in synthetic and medicinal chemistry.[1][2] It merges the structurally significant 1,2,3,4-tetrahydroisoquinoline core, a common motif in numerous alkaloids and pharmacologically active compounds, with a highly reactive sulfonyl chloride group. This combination makes it an invaluable electrophilic building block for introducing the dihydroisoquinoline moiety into diverse molecular architectures, particularly in the construction of sulfonamide libraries for drug discovery.[3][4] The primary utility of this compound stems from the pronounced electrophilicity of the sulfur atom, making it a prime target for a wide range of nucleophiles.[5][6] This guide provides a comprehensive examination of the fundamental reactivity of this reagent, offering field-proven insights into its synthesis, mechanistic pathways, and practical applications for researchers and drug development professionals.

| Property | Value | Source |

| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | [1] |

| CAS Number | 195987-27-0 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂S | [2] |

| Molecular Weight | 231.7 g/mol | [2] |

| Appearance | White to off-white solid | [7] |

Synthesis of the Reagent

The most direct and common synthesis of this compound involves the reaction of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline, with a suitable sulfonylating agent. The choice of agent and conditions is critical to ensure high yield and purity. A standard laboratory-scale approach utilizes sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert aprotic solvent like dichloromethane (DCM) at reduced temperatures to control the exothermic reaction.

The causality for using a base is twofold: first, it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine which would render it unreactive. Second, it facilitates the reaction by acting as a proton scavenger.

Caption: Primary reaction pathways with common nucleophiles.

-

Reaction with Amines (Sulfonamide Formation): This is the most prevalent application. The reaction with primary or secondary amines proceeds readily, typically in the presence of a base like triethylamine or pyridine, to yield the corresponding N-substituted 3,4-dihydroisoquinoline-2(1H)-sulfonamides. [3][5]These sulfonamides are a critical functional group in many pharmaceuticals, known for their diverse biological activities, including antibacterial and enzyme inhibition properties. [4][5]This reaction is central to the synthesis of novel carbonic anhydrase inhibitors and anti-cancer agents. [4][8]

-

Reaction with Alcohols (Sulfonate Ester Formation): In a similar fashion, reaction with alcohols or phenols affords sulfonate esters. [5][9]This reaction also requires a base to deprotonate the alcohol, increasing its nucleophilicity. The resulting sulfonate esters can be stable final products or serve as intermediates where the sulfonate group acts as a good leaving group in subsequent substitution reactions. [5]

Mechanistic Considerations: Addition-Elimination Pathway

While sometimes compared to Sₙ2 reactions, nucleophilic substitution at a sulfonyl sulfur center is generally understood to proceed via a stepwise addition-elimination mechanism. [6][10]The incoming nucleophile attacks the electrophilic sulfur atom, breaking the S=O π-bond and forming a transient, high-energy trigonal bipyramidal intermediate. [6]This intermediate subsequently collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as the leaving group to yield the final product. [6]The stability of the chloride anion makes this final step highly favorable.

Caption: The addition-elimination mechanism at the sulfonyl center.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic targets.

-

Enzyme Inhibitors: The sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), with some showing selectivity for tumor-associated isoforms like hCA IX over ubiquitous isoforms, making them attractive anti-cancer targets. [4]* Anti-Cancer Agents: Novel sulfonamide derivatives incorporating this scaffold have been synthesized and identified as tubulin polymerization inhibitors, demonstrating cytotoxic activity against various cancer cell lines. [8]* Anti-Inflammatory Agents: More complex derivatives, such as 3,4-dihydroisoquinoline-2(1H)-carboxamides, have been developed as inhibitors of the STING (stimulator of interferon genes) pathway, showing potential as treatments for autoimmune and autoinflammatory diseases. [11]* Antimicrobial Agents: N-sulfonyl-1,2,3,4-tetrahydroisoquinolines have shown significant antifungal properties against various fungal species, highlighting their potential in developing new antimicrobial solutions. [12][13] The reagent's primary role is as a versatile intermediate, allowing for the rapid generation of compound libraries. Researchers can react the sulfonyl chloride with a diverse collection of amines to explore the structure-activity relationship (SAR) around a particular biological target. [3]

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for standard laboratory procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis from the parent amine.

Materials:

-

1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

5% Hydrochloric acid (HCl) (for extraction, optional) [14] Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and anhydrous DCM. Cool the solution to 0 °C in an ice-water bath.

-

Addition of Base: Add triethylamine (1.2 equiv) to the stirred solution.

-

Addition of Sulfonylating Agent: Add a solution of sulfuryl chloride (1.1 equiv) in anhydrous DCM to the dropping funnel. Add the sulfuryl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes any unreacted triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification and Validation: The resulting crude product is typically a solid. It can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol outlines the reaction of the title compound with a generic primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1 equiv)

-

Triethylamine (Et₃N) or Pyridine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

-

Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise to the amine solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl solution to remove excess amine and base.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Validation: Purify the crude sulfonamide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

References

- Vertex AI Search. The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.

- Vertex AI Search. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- SynHet. This compound.

-

Wu, Y., et al. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 25(21), 5183. Available from: [Link]

- ResearchGate. N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.

- Supporting Information. Synthesis of sulfonyl chloride substrate precursors.

- Benchchem. Chemical reactivity of the sulfonyl chloride group.

- Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines.

- Taylor & Francis. Sulfonyl chloride – Knowledge and References.

-

Gitto, R., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme-ligand X-ray studies. Journal of Medicinal Chemistry, 53(6), 2401-2408. Available from: [Link]

- SlideShare. Preparation and Properties of Isoquinoline.

- Santa Cruz Biotechnology, Inc. This compound.

- ResearchGate. Synthesis of 4‐sulfonylmethyl 3,4‐dihydroisoquinolin‐1‐ones 509 from...

-

Zhang, Z., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 283, 117007. Available from: [Link]

- National Institutes of Health. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines.

- Scanned Document. Isoquinoline.

- ResearchGate. 1,3‐Dipolar versus Nucleophilic Reactivity of Diaziridines Based on 3,4‐Dihydroisoquinoline toward Aryl Iso(thio)cyanates.

- Google Patents. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline.

- YouTube. Reactions of Isoquinoline | TYBSc Chemistry.

- YouTube. Lecture 13 : Isoquinoline preparation and chemical properties.

- PubMed. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.

- Chemdad Co., Ltd. ISOQUINOLINE-5-SULFONYL CHLORIDE.

- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- University of Kentucky. CHAPTER 9. Substitution reactions.

- Royal Society of Chemistry. Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- Google Patents. KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.

- MDPI. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines.

- National Institutes of Health. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.

- Guidechem. This compound(SALTDATA: FREE).

Sources

- 1. This compound [synhet.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ISOQUINOLINE-5-SULFONYL CHLORIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-sulfonyl Chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride, a key building block in contemporary medicinal chemistry. We will delve into its commercial availability, synthesis, chemical properties, and critical applications, offering field-proven insights for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Significance of a Versatile Scaffold

This compound (CAS No. 195987-27-0) has emerged as a valuable intermediate in the synthesis of a diverse array of biologically active molecules.[1][2] Its rigid, bicyclic structure, combined with the reactive sulfonyl chloride moiety, provides a versatile platform for the development of novel therapeutics. The tetrahydroisoquinoline core is a common motif in numerous natural products and pharmaceuticals, known to interact with a variety of biological targets. The addition of the sulfonyl chloride functional group allows for the facile introduction of this privileged scaffold into a wide range of molecular architectures through the formation of stable sulfonamides.

This guide will explore the practical aspects of working with this compound, from sourcing and synthesis to its application in the development of cutting-edge therapeutics, including carbonic anhydrase and STING inhibitors.

Commercial Availability

A number of chemical suppliers offer this compound, typically with a purity of 95% or higher. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, facilitating both small-scale discovery efforts and larger-scale synthetic campaigns.

| Supplier | Purity | Notes |

| SynHet | >95% | Available for synthesis on demand. Offers various analytical services upon request, including LCMS, GCMS, NMR, and IR.[1] |

| Arctom Scientific | Not Specified | Available in various quantities.[3] |

| Alfa Chemistry | 96% | Provides basic product specifications. |

| BLDpharm | Not Specified | Classified as a heterocyclic building block.[4] |

| GlpBio | Not Specified | Listed as a chemical intermediate.[5] |

| CymitQuimica | 95% | Provides basic chemical properties. |

This table is not exhaustive but represents a selection of known suppliers. Availability and specifications should be confirmed directly with the respective vendors.

Synthesis of this compound